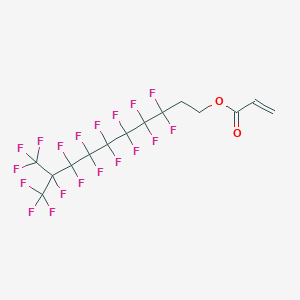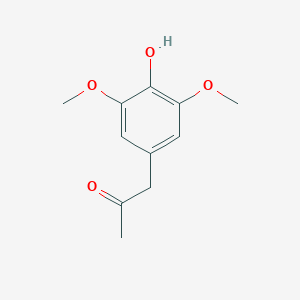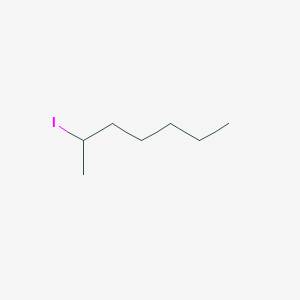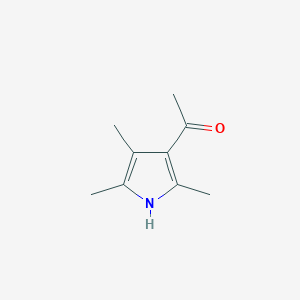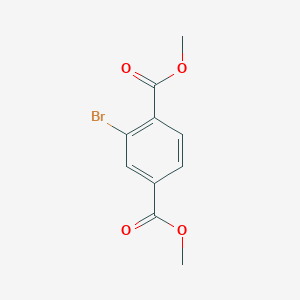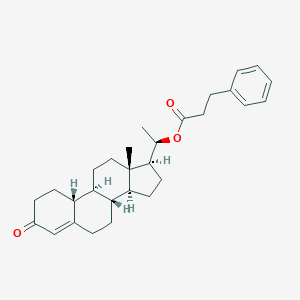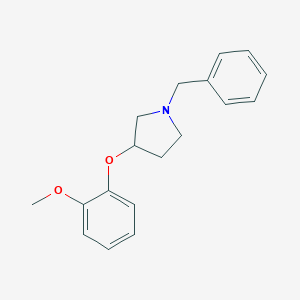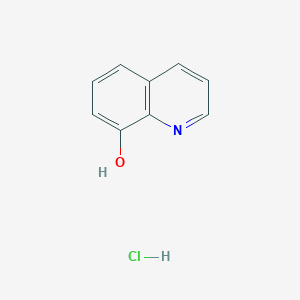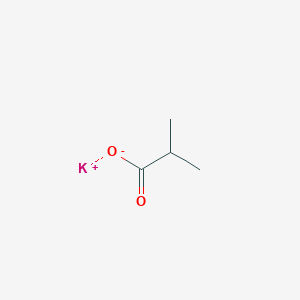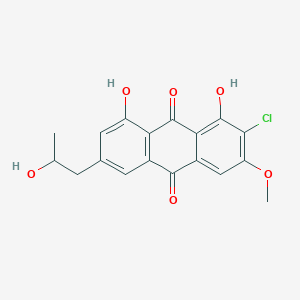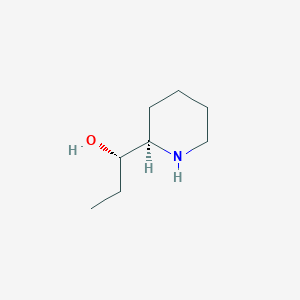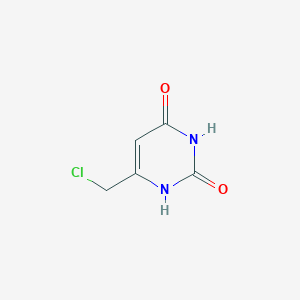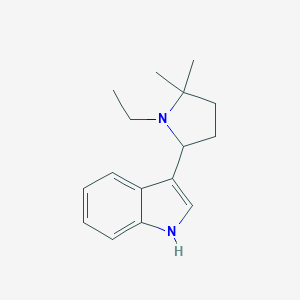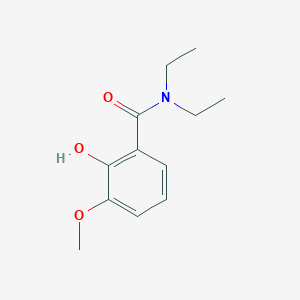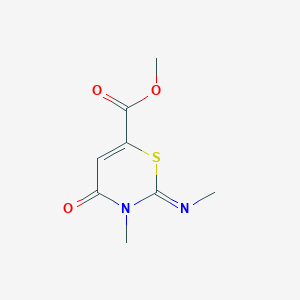
Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate, also known as Methyl Thiazolyl Tetrazolium (MTT), is a yellow tetrazolium salt that is widely used in scientific research. MTT is commonly used in cell viability assays to determine the metabolic activity of cells. The purpose of
作用機序
The mechanism of action of MTT is based on the ability of viable cells to reduce the tetrazolium salt to formazan. The reduction reaction is catalyzed by mitochondrial enzymes, which are present in viable cells. The reduction of MTT to formazan is an irreversible process, which makes it an ideal compound for use in cell viability assays.
生化学的および生理学的効果
MTT has no known biochemical or physiological effects on cells. It is a non-toxic compound that is widely used in scientific research. However, it is important to note that the reduction of MTT to formazan is an irreversible process, which means that cells cannot be recovered after the assay is performed.
実験室実験の利点と制限
The advantages of using MTT in lab experiments are its simplicity, low cost, and wide availability. The assay is easy to perform and can be adapted to a wide range of cell types and experimental conditions. However, there are some limitations to the use of MTT in lab experiments. One limitation is that the reduction of MTT to formazan is an irreversible process, which means that cells cannot be recovered after the assay is performed. Another limitation is that the assay is not suitable for measuring cell proliferation, as it only measures metabolic activity.
将来の方向性
There are several future directions for the use of MTT in scientific research. One direction is the development of new assays that use MTT as a substrate. For example, MTT could be used to measure the activity of mitochondrial enzymes or to assess the metabolic activity of bacteria. Another direction is the development of new tetrazolium salts that have improved properties, such as increased sensitivity or greater stability. Finally, MTT could be used in combination with other assays to provide a more comprehensive assessment of cell viability and function.
Conclusion:
In conclusion, Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate, also known as Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate Thiazolyl Tetrazolium (MTT), is a yellow tetrazolium salt that is widely used in scientific research. MTT is commonly used in cell viability assays to determine the metabolic activity of cells. The assay is based on the ability of viable cells to reduce MTT to formazan, which is a purple-colored compound. The advantages of using MTT in lab experiments are its simplicity, low cost, and wide availability. However, there are some limitations to the use of MTT in lab experiments. The future directions for the use of MTT in scientific research include the development of new assays that use MTT as a substrate, the development of new tetrazolium salts that have improved properties, and the use of MTT in combination with other assays to provide a more comprehensive assessment of cell viability and function.
合成法
MTT is synthesized by the reaction of Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate Thiazolyl Blue (MTB) with tetrazolium salt. The reaction is carried out in a basic solution and the resulting product is a yellow tetrazolium salt. The synthesis of MTT is a simple and straightforward process, which makes it an ideal compound for use in scientific research.
科学的研究の応用
MTT is widely used in scientific research, particularly in the field of cell biology. It is commonly used in cell viability assays to determine the metabolic activity of cells. The assay is based on the ability of viable cells to reduce MTT to formazan, which is a purple-colored compound. The amount of formazan produced is directly proportional to the number of viable cells in the sample. This assay is widely used to assess the cytotoxicity of drugs, chemicals, and other compounds.
特性
CAS番号 |
16238-35-0 |
|---|---|
製品名 |
Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate |
分子式 |
C8H10N2O3S |
分子量 |
214.24 g/mol |
IUPAC名 |
methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C8H10N2O3S/c1-9-8-10(2)6(11)4-5(14-8)7(12)13-3/h4H,1-3H3 |
InChIキー |
ZVXDKEBQUGKHLQ-UHFFFAOYSA-N |
SMILES |
CN=C1N(C(=O)C=C(S1)C(=O)OC)C |
正規SMILES |
CN=C1N(C(=O)C=C(S1)C(=O)OC)C |
同義語 |
3,4-Dihydro-3-methyl-2-(methylimino)-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



